2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a cyclopropyl group, and a pyrrole derivative, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets in a manner similar to other heterocyclic compounds .
Biochemical Pathways
It’s worth noting that heterocyclic compounds like imidazole and indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves multiple steps, starting with the reaction of 2-chlorophenyl with cyclopropylamine and 1-methyl-1H-pyrrole-2-carboxaldehyde. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.
Reduction: : The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: : The acyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like DMF or acetonitrile, are employed.
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Pyrrolidine derivatives.
Substitution: : Amides, esters, and other substituted acyl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-methylamino-cyclohexanone: : Used in veterinary and human medicine.
2-Chlorophenol: : A simpler compound with applications in organic synthesis.
2-Chloroacetanilide: : Another acetamide derivative with potential biological activity.
Uniqueness
2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-19-10-4-6-15(19)12-20(14-8-9-14)17(21)11-13-5-2-3-7-16(13)18/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYDUFODDBOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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